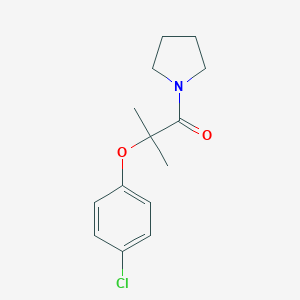![molecular formula C20H22N2O2 B258588 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one](/img/structure/B258588.png)
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one, also known as BMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMSP belongs to the class of spiro compounds, which are characterized by a unique molecular structure that consists of two rings that are fused together. The synthesis of BMSP has been a subject of interest for many researchers, and various methods have been developed to produce this compound.
Mécanisme D'action
The mechanism of action of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is not fully understood, but it is believed to act through several pathways. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been shown to modulate the activity of several enzymes involved in oxidative stress and inflammation, including superoxide dismutase, catalase, and cyclooxygenase-2. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has also been found to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been shown to have several biochemical and physiological effects. In addition to its neuroprotective properties, 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has also been shown to improve glucose and lipid metabolism, which are two key factors in the development of metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is its low toxicity, which makes it a safe compound to use in laboratory experiments. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one. One area of interest is in the development of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the development of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one as a potential anti-cancer agent. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has also been shown to have potential applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one can be achieved through several methods, including the reaction of 2-methylbenzylamine with 2-hydroxybenzaldehyde, followed by cyclization with piperidine-4-one. Another method involves the reaction of 2-methylbenzylamine with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization with piperidine-4-one. The yield of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been shown to exhibit neuroprotective properties. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been found to protect neurons against oxidative stress and reduce inflammation in the brain, which are two key mechanisms involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has also been shown to improve cognitive function and memory in animal models of these diseases.
Propriétés
Nom du produit |
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one |
|---|---|
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1//'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4//'-piperidine]-4-one |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-2-3-7-16(15)14-22-12-10-20(11-13-22)21-19(23)17-8-4-5-9-18(17)24-20/h2-9H,10-14H2,1H3,(H,21,23) |
Clé InChI |
WFSIGTSTVDHBQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC3(CC2)NC(=O)C4=CC=CC=C4O3 |
SMILES canonique |
CC1=CC=CC=C1CN2CCC3(CC2)NC(=O)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)


